molecular formula C7H5FINO2 B8136133 2-Amino-3-fluoro-5-iodobenzoic acid

2-Amino-3-fluoro-5-iodobenzoic acid

Cat. No.: B8136133
M. Wt: 281.02 g/mol
InChI Key: CBPFNZJEAXKSMI-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-iodobenzoic acid is a chemical compound that belongs to the family of benzoic acids. The compound is characterized by its molecular formula C7H5FINO2 and a molecular weight of 281.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for 2-Amino-3-fluoro-5-iodobenzoic acid are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives, while reduction reactions can convert the compound into its corresponding amine.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-3-fluoro-5-iodobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodobenzoic acid: Similar in structure but lacks the fluoro group, which can affect its reactivity and applications.

    2-Fluoro-5-iodobenzoic acid:

Uniqueness

2-Amino-3-fluoro-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzoic acid scaffold. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-amino-3-fluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPFNZJEAXKSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 999 mg (6.44 mmol) of 2-amino-3-fluorobenzoic acid in 35 mL of water was added 500 mg (5.95 mmol) of sodium bicarbonate. The reaction was stirred and 1.77 g (6.99 mmol) of iodine was slowly added. The reaction was stirred at room temperature for 48 hours. To the solution was added an aqueous solution of sodium bisulfite and the solution was stirred vigorously for 30 minutes. The precipitate was collected by vacuum filtration and washed with water. The brown solid was dried overnight to afford 1.14 g (4.06 mmol, 63% yield) of 2-amino-3-fluoro-5-iodo-benzoic acid. 1H NMR (500 MHz, DMSO-d6) δ 7.79 (t, 1H), 7.58 (dd, 1H).
Quantity
999 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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